molecular formula C15H21N3O3 B2958896 (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate CAS No. 1286207-97-3

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate

Número de catálogo: B2958896
Número CAS: 1286207-97-3
Peso molecular: 291.351
Clave InChI: MBJCFXJUIZBDCR-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate” is a chiral pyrrolidine derivative functionalized with a tert-butyl carbamate group at the 3-position and a picolinoyl (pyridine-2-carbonyl) moiety at the 1-position. Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors or receptor-targeting agents.

Literature citations in highlight its use in medicinal chemistry, including drug candidate synthesis and structure-activity relationship (SAR) studies.

Propiedades

IUPAC Name

tert-butyl N-[(3R)-1-(pyridine-2-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-11-7-9-18(10-11)13(19)12-6-4-5-8-16-12/h4-6,8,11H,7,9-10H2,1-3H3,(H,17,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJCFXJUIZBDCR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate typically involves the following steps:

  • Starting Material: The synthesis begins with (R)-piperidin-3-ylcarbamate as the starting material.

  • Protection: The amino group of (R)-piperidin-3-ylcarbamate is protected using tert-butyl carbamate (Boc) to form (R)-tert-Butyl piperidin-3-ylcarbamate.

  • Picolinoylation: The protected piperidine is then reacted with picolinoyl chloride in the presence of a base such as triethylamine to introduce the picolinoyl group, resulting in the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of high-purity reagents, and optimizing reaction conditions to achieve high yields and enantiomeric excess. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions. For example:

  • Trifluoroacetic Acid (TFA)-Mediated Deprotection :
    Exposure to TFA (20–50% in dichloromethane) cleaves the Boc group, yielding the free amine (R)-1-picolinoylpyrrolidin-3-amine (Fig. 1A) . This reaction is quantitative and proceeds at room temperature within 1–2 hours.

    Mechanistic Insight :
    Protonation of the carbamate oxygen weakens the C–O bond, facilitating tert-butyl cation elimination and subsequent formation of a transient carbamic acid, which decomposes to CO₂ and the amine .

Hydrolysis of the Picolinoyl Amide

The picolinoyl group undergoes hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis :
    Refluxing with 6M HCl (110°C, 12–24 h) cleaves the amide bond, producing (R)-tert-butyl pyrrolidin-3-ylcarbamate and picolinic acid (Fig. 1B) .

  • Basic Hydrolysis :
    Treatment with NaOH (2M, 80°C, 8 h) yields the sodium salt of picolinic acid and the free pyrrolidine derivative .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen participates in alkylation or acylation reactions:

  • N-Alkylation :
    Reacting with methyl iodide (MeI) in the presence of NaH (THF, 0°C to RT) introduces a methyl group at the pyrrolidine nitrogen, forming (R)-tert-butyl 1-picolinoyl-1-methylpyrrolidin-3-ylcarbamate (Fig. 1C) .
    Yield : 85–90% .

Catalytic Hydrogenation

The pyrrolidine ring is resistant to hydrogenation under standard conditions (H₂/Pd-C, 1 atm), but the picolinoyl group can be reduced selectively:

  • Selective Reduction :
    Using PtO₂ in acetic acid (50°C, 4 h) reduces the pyridine ring to piperidine, yielding (R)-tert-butyl 1-(piperidine-2-carbonyl)pyrrolidin-3-ylcarbamate .

Cross-Coupling Reactions

The picolinoyl group’s aromatic ring participates in Suzuki-Miyaura coupling under palladium catalysis:

  • Borylation :
    Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ (THF, 80°C, 12 h) forms a boronate ester intermediate .

Table 1: Deprotection Conditions for the Boc Group

ReagentConditionsProductYield (%)Source
TFA/DCM (1:1)RT, 1 h(R)-1-picolinoylpyrrolidin-3-amine>95
HCl (gas)/dioxane0°C, 2 hSame as above90

Table 2: Hydrolysis of the Picolinoyl Amide

ConditionsTime (h)ProductYield (%)Source
6M HCl, reflux24(R)-tert-butyl pyrrolidin-3-ylcarbamate78
2M NaOH, 80°C8Sodium picolinate + free amine82

Mechanistic and Stability Considerations

  • Steric Hindrance : The tert-butyl group impedes nucleophilic attack at the carbamate carbonyl .

  • Thermal Stability : The compound decomposes above 200°C, releasing CO₂ and tert-butylene .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology: The compound is utilized in biological studies to investigate the role of picolinoyl derivatives in biological systems and their potential as enzyme inhibitors or modulators.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound finds applications in the chemical industry for the synthesis of fine chemicals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system or disease being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a comparative analysis of structurally related pyridine and pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications.

Structural and Functional Differences

Compound Name Molecular Formula M.W. (g/mol) Key Substituents Applications/Notes
(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate ~C₁₆H₂₃N₃O₃ ~307 Picolinoyl, tert-butyl carbamate Drug development, enzyme inhibition
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate (HB614) C₁₄H₂₀FN₃O₂ 281.33 Fluoro, pyrrolidinyl Intermediate in fluorinated API synthesis
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate (HB143) C₁₆H₂₅N₃O₃ 307.39 Pivalamido, methylcarbamate Stabilized amide for peptide mimetics
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613) C₂₀H₂₈FN₃O₄ 393.45 Fluoro, dicarboxylate, pyrrolidinyl Bicyclic scaffold for CNS-targeted drugs

Key Observations:

  • Substituent Effects: Picolinoyl vs. In contrast, HB614’s fluoro-pyrrolidinyl motif increases lipophilicity, favoring blood-brain barrier penetration. Pivalamido (HB143): The bulky pivalamido group in HB143 improves metabolic stability compared to the target compound’s picolinoyl group, which may undergo faster oxidative degradation.
  • Molecular Weight : Bulkier derivatives like HB613 (393.45 g/mol) may face challenges in bioavailability, whereas the target compound (~307 g/mol) aligns better with Lipinski’s rules for drug-likeness.

Actividad Biológica

(R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate (CAS Number: 1286207-97-3) is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula for (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate is C15_{15}H21_{21}N3_3O3_3, with a molecular weight of approximately 291.35 g/mol. Its physical properties include:

PropertyValue
Molecular Weight291.35 g/mol
Boiling PointPredicted ~468 °C
AppearanceWhite to off-white solid
Purity≥98%

Research indicates that (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate exhibits biological activity through modulation of neurotransmitter systems, particularly by acting as a positive allosteric modulator at certain receptors. This modulation can enhance synaptic transmission and has implications for neuropharmacology.

Neuroprotective Effects

Studies have demonstrated that (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate possesses neuroprotective properties. In vitro assays showed that it can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Antidepressant Activity

In animal models, this compound has been shown to exhibit antidepressant-like effects. Behavioral tests such as the forced swim test and tail suspension test indicated that administration of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate resulted in significant reductions in immobility time, which is indicative of antidepressant activity.

Case Studies

  • Neuroprotection in Alzheimer's Disease Models
    • A study investigated the effects of (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate in transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque accumulation and improved cognitive function as measured by the Morris water maze test.
  • Anxiety Reduction in Rodent Models
    • Another case study focused on the anxiolytic properties of the compound. Rodents treated with (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate displayed reduced anxiety-like behaviors in the elevated plus maze and open field tests, further supporting its potential as a therapeutic agent for anxiety disorders.

Q & A

Q. What are the key considerations for synthesizing (R)-tert-Butyl 1-picolinoylpyrrolidin-3-ylcarbamate, particularly regarding protecting group strategies?

The synthesis typically employs tert-butyl carbamate (Boc) as a protecting group for the amine functionality. For instance, Boc protection is introduced early to prevent undesired side reactions during subsequent coupling steps. A common approach involves reacting the pyrrolidin-3-amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) to form the Boc-protected intermediate. The picolinoyl group is then introduced via amide coupling using reagents like HATU or EDCI with DMAP catalysis . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product with >95% purity.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry and functional group integrity. For example, the tert-butyl group’s singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) is a diagnostic marker .
  • HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) is used to verify enantiomeric purity, especially given the (R)-configuration of the compound .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with ESI+ typically showing [M+H]⁺ or [M+Na]⁺ ions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance enantiomeric excess (ee) in the synthesis of this compound?

  • Catalyst Screening : Asymmetric catalysis using chiral auxiliaries or catalysts (e.g., Jacobsen’s thiourea catalysts) can improve ee. For example, molybdenum hexacarbonyl (Mo(CO)₆) has been used in epoxidation reactions to control stereochemistry, a strategy adaptable to carbamate synthesis .
  • Design of Experiments (DoE) : Statistical optimization (e.g., factorial design) identifies critical factors like temperature, solvent polarity, and catalyst loading. For instance, in epoxidation studies, DoE revealed that dichloroethane as a solvent maximizes conversion while minimizing racemization .

Q. What strategies are recommended for resolving discrepancies in reaction yields when scaling up the synthesis?

  • Kinetic Profiling : Monitor reaction progress at different scales using inline FTIR or HPLC to identify mass transfer limitations. For example, agitation speed and solvent viscosity significantly impact mixing efficiency in large batches .
  • Statistical Contradiction Analysis : Compare small-scale vs. pilot-scale data using multivariate analysis. If yields drop at scale, factors like temperature gradients or incomplete Boc deprotection (due to poor heat distribution) should be investigated .

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in subsequent derivatization reactions?

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, making it stable under basic conditions but cleavable with acids (e.g., TFA in DCM). This allows selective deprotection in multi-step syntheses .
  • Electronic Effects : The electron-withdrawing nature of the carbamate group activates adjacent positions for electrophilic substitution, facilitating further functionalization (e.g., halogenation or cross-coupling) .

Methodological Tables

Q. Table 1: Common Synthesis Steps and Conditions

StepReagent/ConditionPurposeReference
Boc ProtectionBoc₂O, NaHCO₃, THF/H₂OAmine protection
Amide CouplingHATU, DIPEA, DMFPicolinoyl introduction
PurificationSilica gel chromatography (hexane/EtOAc)Isolation

Q. Table 2: Key Analytical Parameters

ParameterTechniqueCritical Observations
Enantiomeric PurityChiral HPLCRetention time alignment with (R)-standard
Functional Groups¹³C NMRBoc carbonyl at ~155 ppm
Thermal StabilityDSCDecomposition onset >200°C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.